Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-
Description
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS 1258403-61-0, C${11}$H${12}$O$2$S$3$) is a sulfur-rich carboxylic acid derivative characterized by a benzylthio group, a thioxomethyl substituent, and a thioether linkage (). Its IUPAC name, 3-benzylsulfanylcarbothioylsulfanylpropanoic acid, highlights the presence of three sulfur atoms in distinct functional groups: a benzylthio (-S-C$6$H$5$), a thioxomethyl (-C(=S)-S-), and a thioether (-S-) moiety.
Properties
IUPAC Name |
3-benzylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S3/c12-10(13)6-7-15-11(14)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPDPFXRBLNDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581602 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497931-76-7 | |
| Record name | 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound is characterized by the presence of a propanoic acid moiety substituted at the 3-position with a thioxomethylthio group further linked to a benzylthio substituent. The synthesis typically involves:
- Formation of the propanoic acid core or its derivative,
- Introduction of the thiocarbonyl (thioxomethyl) functionality,
- Attachment of the benzylthio group via sulfur linkages.
This requires careful control of reaction conditions to maintain the integrity of the thioxo and thioether functionalities.
Key Preparation Routes
Synthesis via Thiocarbonylthio Intermediates
A common approach involves the preparation of a thiocarbonylthio intermediate, such as a dithiocarbonate or a xanthate derivative, followed by nucleophilic substitution with benzylthiol or benzylthiolate ions.
- Step 1: Preparation of 3-mercaptopropanoic acid or its derivative as the starting material.
- Step 2: Reaction with carbon disulfide or related reagents to form the dithiocarbonyl intermediate.
- Step 3: Alkylation with benzyl bromide or benzyl chloride to introduce the benzylthio group, yielding the target compound.
This route leverages the nucleophilicity of sulfur and the electrophilicity of benzyl halides to form the thioether linkage.
RAFT Agent Synthesis Route
Given the compound’s use as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent, its synthesis aligns with methods used for RAFT agent preparation:
- Step 1: Synthesis of a carboxylic acid-functionalized dithioester or trithiocarbonate.
- Step 2: Introduction of the benzylthio substituent via controlled radical or nucleophilic substitution.
- Step 3: Purification under inert atmosphere and low temperature (2-8 °C) to prevent decomposition.
This method ensures the compound’s functional integrity for polymerization control applications.
Reaction Conditions and Purification
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used solvents due to their ability to dissolve both organic and sulfur-containing intermediates effectively.
- Temperature: Reactions are typically carried out at low to moderate temperatures (0-25 °C) to minimize side reactions and degradation of sensitive sulfur functionalities.
- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of thiol and thioxo groups.
- Purification: Column chromatography or recrystallization techniques are employed to isolate the pure product, often stored sealed at 2-8 °C to maintain stability.
Research Findings and Optimization
- The presence of three sulfur atoms (in thioxomethyl and benzylthio groups) requires careful stoichiometric control to avoid polysulfide formation.
- Alkylation efficiency is influenced by the choice of benzyl halide and base; benzyl bromide with mild bases (e.g., triethylamine) provides higher yields.
- The compound’s purity and yield can be optimized by controlling the reaction time and temperature, with shorter times and cooler temperatures favoring higher selectivity.
- Storage under sealed, refrigerated conditions significantly prolongs shelf-life and preserves chemical integrity.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Thiocarbonyl intermediate formation | Carbon disulfide, base (e.g., NaOH) | DMF, DMSO | 0-25 °C | Formation of dithiocarbonate intermediate |
| Benzylthio group introduction | Benzyl bromide or chloride, base (e.g., Et3N) | DCM, DMF | 0-25 °C | Alkylation step, nucleophilic substitution |
| Purification | Column chromatography/recrystallization | Various | Ambient | Removal of impurities |
| Storage | Sealed container | — | 2-8 °C | Prevents oxidation and degradation |
Additional Notes
- The compound is commercially available from multiple suppliers, indicating established synthetic routes and reproducibility.
- Its application as a RAFT reagent implies that the preparation methods are optimized for high purity and functional group fidelity.
- Patent literature (e.g., EP3994130B1) describes related substituted thiophene carboxamide derivatives with similar sulfur chemistry, providing insight into robust synthetic methodologies applicable to this compound class.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds similar to propanoic acid derivatives exhibit antimicrobial properties. The thioether and thioamide functionalities in the structure enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Cancer Research : Thioesters and thioamides have been studied for their potential role in cancer therapy. The unique structure of propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- may interact with specific cellular pathways involved in tumor growth and proliferation.
- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules suggests its application in drug delivery systems. Its solubility properties can be exploited to improve the bioavailability of poorly soluble drugs.
Agricultural Applications
- Fungicidal Properties : Compounds derived from propanoic acid have shown efficacy against phytopathogenic fungi. The thioxomethyl group may enhance the fungicidal activity, making it suitable for use in agricultural fungicides.
- Herbicide Development : Similar structures have been utilized in the development of herbicides targeting specific weed species without affecting crop yield. Research into the structure-activity relationship (SAR) can guide the synthesis of more effective herbicides based on this compound.
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties due to the presence of sulfur atoms, which can improve polymer stability under various conditions.
- Corrosion Inhibitors : Sulfur-containing compounds are known to exhibit corrosion inhibition properties. The application of propanoic acid derivatives as corrosion inhibitors in industrial settings could be explored further.
Case Studies
- Antimicrobial Study :
- Fungicide Development :
- Polymer Synthesis :
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- involves its interaction with biological molecules through its sulfur-containing groups. These groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species, which can induce oxidative stress in cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but its ability to disrupt cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives
- Structure: Features a quinoline heterocycle attached via a thioether to propanoic acid (). Substituents (R = H, OCH$3$, OC$2$H$_5$) at the 6-position modulate toxicity and solubility.
- Properties : Sodium salts (e.g., QРА-5) exhibit higher water solubility due to ionization, enhancing bioavailability but increasing toxicity compared to free acids ().
- Applications : Used as rhizogenesis stimulators in plant micropropagation (e.g., Rosa damascena Mill.), with sodium salts showing 25–30% toxicity in sperm motility assays ().
Thiazolone-Propanoic Acid Hybrids
- Structure: Combines a thiazolone ring with propanoic acid, e.g., (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)propanoic acid ().
- Properties: Substituents like hydroxy, imidazol-4-yl, or 4-hydroxyphenyl groups enhance antimicrobial and anticancer activity. The unsubstituted propanoic acid derivative showed significant activity against Bacillus subtilis and Aspergillus flavus ().
MK571 (Quinoline-Thioether Derivative)
- Structure: Contains a quinoline core linked to propanoic acid via a complex thioether chain ().
- Properties: Exhibits polymorphism, with enantiotropic and monotropic phase transitions affecting solubility and stability (). Used in biochemical studies (e.g., cAMP assays) ().
Chlorophenylthio-Propanoic Acid Esters
- Structure: Ethyl ester of 3-[(4-chlorophenyl)thio]propanoic acid (CAS 137446-81-2) ().
- Properties : The 4-chloro substituent enhances electron-withdrawing effects, while esterification reduces acidity, increasing lipophilicity compared to the target compound’s free carboxylic acid.
Physicochemical Properties Comparison
| Compound | Solubility | Bioavailability | Key Functional Groups |
|---|---|---|---|
| Target Compound | Moderate (acid form) | Low | Benzylthio, thioxomethyl, thioether, -COOH |
| 3-((6-OCH$_3$-Quinolinyl)thio)propanoic Acid (Na salt) | High (ionized) | High | Quinoline, thioether, -COO⁻Na⁺ |
| MK571 | Low (polymorph-dependent) | Moderate | Quinoline, ethenyl, dimethylamino |
| Ethyl 3-[(4-Cl-Ph)thio]propanoate | High (ester) | High | 4-Chlorophenylthio, -COOEt |
Biological Activity
Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- (CAS Number: 497931-76-7) is a sulfur-containing organic compound notable for its potential biological activities. Its unique structure, which includes a propanoic acid backbone and multiple sulfur groups, suggests various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
- Chemical Formula : C₁₁H₁₂O₂S₃
- Molecular Weight : 284.4 g/mol
- Appearance : Colorless to light yellow crystalline powder
- Solubility : Soluble in organic solvents such as chloroform and dimethyl sulfoxide
The specific mechanism of action for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is not fully elucidated. However, its structure indicates potential interactions with biological targets, possibly affecting enzyme activity or cellular signaling pathways. The presence of sulfur atoms may contribute to its reactivity and biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit angiogenesis and tumor growth by targeting vascular endothelial growth factor receptor 2 (VEGFR-2).
- Case Study : A study synthesized several derivatives based on propanoic acid structures and evaluated their cytotoxicity against human cancer cell lines (HeLa, DLD1, and HepG2). The leading compound exhibited significant inhibition of cell proliferation, inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound’s unique structure positions it as a candidate for antimicrobial applications. The thioether and thioamide functionalities are known to enhance antimicrobial activity.
- Research Findings : In vitro studies have demonstrated that similar sulfur-containing compounds exhibit broad-spectrum antimicrobial effects against various pathogens. While specific data for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is limited, its structural analogs suggest a promising profile for further exploration in this area .
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any therapeutic application. Preliminary assessments indicate that while some sulfur-containing compounds show low toxicity at therapeutic doses, comprehensive toxicity studies for propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- are still required.
| Study Parameter | Result |
|---|---|
| Maximum Tolerated Dose (MTD) | Not established |
| Cytotoxicity (IC50) | Varies by derivative |
| Apoptotic Induction | Yes, via caspase activation |
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- and its derivatives?
- Methodological Answer : The compound can be synthesized via thiol-ene reactions or by reacting 4-chloroquinoline derivatives with mercaptopropanoic acid. For improved water solubility, sodium salts are prepared by neutralizing the acid with NaOH. Substituents (e.g., -OCH₃, -OC₂H₅) at the quinoline 6-position enhance solubility and stability. Reaction efficiency depends on solvent polarity and temperature (e.g., using ethanol at 60–80°C). Yields typically range from 65–85%, with purification via column chromatography .
Q. How can researchers characterize the compound’s physicochemical properties, such as solubility and stability?
- Methodological Answer : Solubility is assessed in polar (water, ethanol) and non-polar (hexane) solvents at varying pH. Sodium salts (e.g., QPA-5) show enhanced aqueous solubility (>50 mg/mL at pH 7.4). Stability studies use HPLC or UV-Vis spectroscopy under accelerated conditions (40–60°C, 75% humidity) to monitor degradation. Acid dissociation constants (pKa ≈ 4.02) are determined via potentiometric titration .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies sulfur-containing moieties (δ 2.8–3.2 ppm for -S-CH₂- groups).
- FT-IR : Peaks at 2550–2600 cm⁻¹ confirm thiol (-SH) or thioester (-S-C=O) bonds.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (m/z 272.41 for C₁₁H₁₂O₂S₃) .
Advanced Research Questions
Q. How do substituents (e.g., quinoline heterocycles, alkoxy groups) influence biological activity and toxicity?
- Methodological Answer : Substituents at the quinoline 6-position modulate toxicity. For example:
- Low toxicity : Alkoxy groups (-OCH₃, -OC₂H₅) reduce membrane permeability (IC₅₀ > 200 μM in leukemia cell lines).
- Moderate toxicity : Metal-binding radicals (e.g., QRA-2) disrupt enzyme function (IC₅₀ ≈ 50–100 μM).
- High toxicity : Sodium salts (QRA-5) show cytotoxicity (IC₅₀ < 20 μM) due to enhanced cellular uptake. Computational models (e.g., QSAR) predict toxicity by correlating substituent hydrophobicity (logP) with bioactivity .
Q. What experimental strategies are recommended to study interactions with multidrug resistance proteins (e.g., MRP4/ABCC4)?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled substrates (e.g., [³H]cAMP) to measure inhibition of MRP4-mediated transport.
- Gene Knockdown : siRNA silencing of ABCC4 in resistant cell lines (e.g., H69AR) evaluates the compound’s efficacy restoration.
- ATPase Activity Assays : Monitor ATP hydrolysis in membrane vesicles to confirm MRP4 modulation .
Q. How should researchers address contradictions in reported toxicity data across derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate toxicity thresholds (e.g., IC₅₀) across multiple cell lines (e.g., HEK293 vs. HepG2).
- Metabolic Profiling : LC-MS/MS identifies metabolites that may alter toxicity (e.g., glutathione adducts).
- Cheminformatics : Apply principal component analysis (PCA) to distinguish substituent-driven toxicity from assay-specific artifacts .
Q. What mechanistic insights exist regarding the compound’s role in modulating cAMP-dependent pathways?
- Methodological Answer : The compound may inhibit cAMP efflux via MRP4, increasing intracellular cAMP levels. This is tested using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
